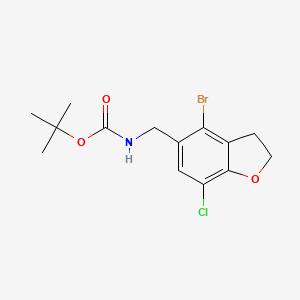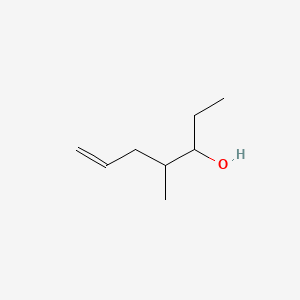
2,4-Heptanediol, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Heptanediol, dicarbamate is a chemical compound with the molecular formula C9H18N2O4 It is a derivative of 2,4-heptanediol, where both hydroxyl groups are converted into carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-heptanediol, dicarbamate typically involves the reaction of 2,4-heptanediol with carbamoylating agents. One common method is the reaction of 2,4-heptanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2,4-Heptanediol, dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate groups can be hydrolyzed to yield 2,4-heptanediol and urea.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 2,4-Heptanediol and urea.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates.
科学的研究の応用
2,4-Heptanediol, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
作用機序
The mechanism of action of 2,4-heptanediol, dicarbamate involves the interaction of its carbamate groups with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,4-Heptanediol: The parent compound with hydroxyl groups instead of carbamate groups.
2,4-Heptanedione: A related compound with carbonyl groups.
2,4-Heptanediol, dicarbamate: Unique due to the presence of two carbamate groups.
特性
CAS番号 |
63834-26-4 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-carbamoyloxyheptan-2-yl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-7(15-9(11)13)5-6(2)14-8(10)12/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
InChIキー |
MEFAXPOIMLNACU-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(C)OC(=O)N)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)



![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)



![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)





